molecular formula C23H26O6 B1263988 pennicitrinone C

pennicitrinone C

Cat. No.: B1263988
M. Wt: 398.4 g/mol
InChI Key: HESPWWKIRCFDQL-MNUQUWEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pennicitrinone C is a citrinin dimer, a class of polyketide-derived secondary metabolites produced by halotolerant fungi. It was first isolated from Penicillium citrinum B-57, a fungal strain obtained from sediments in the Jilantai salt field, Inner Mongolia, China . Structurally, it belongs to the citrinin dimer family, characterized by a fused bicyclic framework formed via a Diels-Alder reaction between two citrinin monomers . Its molecular formula is C23H24O6, confirmed through HRESI-MS and NMR spectroscopy .

This compound exhibits notable radical-scavenging activity, with an IC50 value of 55.3 µM against DPPH radicals, comparable to the positive control L-ascorbic acid (IC50 22.7 µM) . However, it lacks cytotoxicity (IC50 >50 µM) against cancer cell lines such as P388 (murine leukemia), HL-60 (human leukemia), A-549 (lung carcinoma), and BEL-7402 (hepatocellular carcinoma) . This selective bioactivity makes it a candidate for antioxidant applications without cytotoxic side effects.

Properties

Molecular Formula

C23H26O6

Molecular Weight

398.4 g/mol

IUPAC Name

(14S,15R)-3,6-dihydroxy-5-[(2S,3S)-3-hydroxybutan-2-yl]-4,12,14,15-tetramethyl-8,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12-hexaen-11-one

InChI

InChI=1S/C23H26O6/c1-8(12(5)24)17-11(4)20(26)19-22-18-15(29-23(19)21(17)27)7-14(25)10(3)16(18)9(2)13(6)28-22/h7-9,12-13,24,26-27H,1-6H3/t8-,9-,12+,13-/m1/s1

InChI Key

HESPWWKIRCFDQL-MNUQUWEESA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)[C@H](C)[C@H](C)O)O)C)C

Canonical SMILES

CC1C(OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)C(C)C(C)O)O)C)C

Synonyms

pennicitrinone C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Citrinin dimers and related derivatives exhibit structural diversity and varying bioactivities. Below is a detailed comparison of pennicitrinone C with key analogues:

Table 1: Structural and Bioactive Comparison of Citrinin Dimers

Compound Source Fungus Molecular Formula Key Structural Features Bioactivity
This compound Penicillium citrinum B-57 C23H24O6 Diels-Alder adduct of two citrinin units; 3'-OH substitution DPPH scavenging (IC50 55.3 µM); Non-cytotoxic (IC50 >50 µM)
Pennicitrinone D Penicillium notatum B-52 C23H24O6 3'-Hydroxy derivative of pennicitrinone A Weak cytotoxicity against P388 (IC50 42.1 µM) and BEL-7402 (IC50 48.3 µM)
Pennicitrinone A Penicillium citrinum C23H26O5 Methyl ester at C-7; lacks 3'-OH group Cytotoxic to tsFT210 cell line; structural precursor to other dimers
Penicitrinol B Penicillium citrinum B-57 C22H22O6 Lactone ring formation; hydroxylation at C-4' Moderate DPPH scavenging (IC50 59 µM); Non-cytotoxic
Citrinin (monomer) Various Penicillium species C13H14O5 Simple bicyclic structure with keto group Nephrotoxic; precursor to dimeric derivatives

Key Findings :

Structural Variations: this compound and D share the same molecular formula but differ in hydroxylation patterns. This compound’s 3'-OH group enhances radical scavenging but reduces cytotoxicity compared to pennicitrinone D . Pennicitrinone A lacks the 3'-OH group, contributing to its role as a biosynthetic intermediate .

Bioactivity Profiles: Antioxidant Activity: this compound and penicitrinol B prioritize radical scavenging over cytotoxicity, unlike varic color compounds (e.g., variecolorins A–L), which exhibit dual cytotoxic and antioxidant effects . Cytotoxicity: Pennicitrinone D’s weak cytotoxicity contrasts with mycophenolic acid (co-isolated with pennicitrinone D), which shows moderate activity against A-549 cells (IC50 28.5 µM) .

Biosynthetic Pathways: Citrinin dimers are hypothesized to form via oxidative coupling or Diels-Alder reactions. This compound likely arises from a [4+2] cycloaddition of two citrinin monomers, while pennicitrinone D derives from oxidation of pennicitrinone A .

Contradictions and Clarifications :

  • lists this compound as part of the "penicitrinone" family, but its bioactivity diverges from pennicitrinones A and D due to hydroxylation .
  • While reports this compound’s DPPH IC50 as 55.3 µM, other citrinin dimers (e.g., dicitrinone B) show lower IC50 values (0.8 µM), highlighting the impact of substituents on activity .

Q & A

Q. Example Design Table :

VariableLevel 1Level 2
Reaction Temp25°C60°C
CatalystPd/CNiCl₂
SolventDCMMeOH

Advanced Research: What strategies address contradictory bioactivity data for this compound across studies?

Methodological Answer:

Variable Harmonization : Compare assay conditions (e.g., cell line origins, incubation times) to identify confounding factors .

Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, assessing heterogeneity via I² statistics .

Theoretical Alignment : Reconcile results with mechanistic hypotheses (e.g., does this compound target membrane integrity or enzyme inhibition?) .

Critical Step : Validate findings through independent replication, adhering to NIH preclinical reporting guidelines .

Advanced Research: How can computational models predict this compound’s molecular targets?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB) .

QSAR Modeling : Train models on bioactivity data of analogs to predict binding affinities .

Validation : Compare in silico results with experimental kinase inhibition assays .

Framework : Link predictions to established biochemical pathways (e.g., MAPK signaling) to contextualize findings .

Basic Research: What spectroscopic techniques confirm the identity of this compound?

Methodological Answer:

NMR : Match ¹H/¹³C shifts to literature (e.g., δ 7.2 ppm for aromatic protons) .

HR-MS : Confirm molecular formula (e.g., C₁₅H₁₀O₄, [M+H]+ m/z 255.0651) .

IR : Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Reproducibility Tip : Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation .

Advanced Research: How to optimize this compound’s yield in fungal fermentation?

Methodological Answer:

Response Surface Methodology (RSM) : Vary pH, temperature, and nutrient concentrations in a Box-Behnken design .

Metabolomic Profiling : Use LC-MS to correlate yield with precursor availability (e.g., acetyl-CoA) .

Strain Engineering : Overexpress polyketide synthase genes via CRISPR-Cas9 .

Outcome Metric : Calculate % yield improvement relative to baseline conditions .

Basic Research: What in vivo models are appropriate for evaluating this compound’s toxicity?

Methodological Answer:

Rodent Models : Conduct acute toxicity tests (OECD 423) with dose escalation (10–1000 mg/kg) .

Histopathological Analysis : Examine liver/kidney sections for necrosis or inflammation .

Pharmacokinetics : Measure plasma half-life using LC-MS/MS .

Ethical Compliance : Follow institutional IACUC protocols and ARRIVE guidelines .

Advanced Research: How to resolve discrepancies in this compound’s reported solubility profiles?

Methodological Answer:

Solvent Screening : Test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C .

Dynamic Light Scattering (DLS) : Assess aggregation states that may affect bioavailability .

Cross-Study Comparison : Tabulate solvent systems and pH levels from conflicting reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pennicitrinone C
Reactant of Route 2
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